molecular formula C14H8F6 B1623089 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl CAS No. 580-82-5

3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B1623089
CAS No.: 580-82-5
M. Wt: 290.2 g/mol
InChI Key: COVAIPUHJRFGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Bis(trifluoromethyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H8F6 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

580-82-5

Molecular Formula

C14H8F6

Molecular Weight

290.2 g/mol

IUPAC Name

1-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H8F6/c15-13(16,17)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(18,19)20/h1-8H

InChI Key

COVAIPUHJRFGFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Determination of the Melting Point of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Elusive Melting Point of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

This document, therefore, serves as a comprehensive technical guide for the experimental determination of the melting point of novel or uncharacterized crystalline solids, using 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl as a primary case study. As Senior Application Scientists, our objective is to provide not just a protocol, but a self-validating system of inquiry that ensures the accuracy and reliability of the data generated.

The Significance of Melting Point in a Molecular Context

The melting point of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces. In the case of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl, the presence of two trifluoromethyl (-CF3) groups introduces strong dipole-dipole interactions and potential for weak hydrogen bonding with any residual protic solvents. These electron-withdrawing groups significantly alter the electronic distribution of the biphenyl system, influencing crystal packing and the energy required to transition from a solid to a liquid state. The rotational barrier around the central carbon-carbon single bond of the biphenyl core also plays a crucial role in the crystalline structure.

Foundational Requirement: Sample Purity

The presence of impurities can lead to a depression and broadening of the melting point range. Therefore, ensuring the high purity of the 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl sample is paramount before any melting point determination is attempted.

Purification Methodologies
  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For a fluorinated molecule like 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl, a range of solvents from non-polar (e.g., hexane, toluene) to moderately polar (e.g., ethyl acetate, dichloromethane) should be screened.

  • Sublimation: For compounds that can transition directly from a solid to a gas phase without passing through a liquid phase at reduced pressure, sublimation can be an excellent purification technique, as it can remove non-volatile impurities effectively.

Purity Verification

A battery of analytical techniques should be employed to confirm the purity of the sample post-purification.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique to separate and quantify impurities. A single, sharp peak is indicative of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS provides separation based on boiling point and mass-to-charge ratio, allowing for the identification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information and can reveal the presence of impurities, even at low levels. ¹⁹F NMR is particularly crucial for fluorinated compounds to confirm the chemical environment of the fluorine atoms.

Experimental Determination of the Melting Point: A Step-by-Step Protocol

The capillary method using a digital melting point apparatus is the standard and most reliable technique.

Apparatus and Materials
  • Digital Melting Point Apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Purified 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl sample

Protocol
  • Sample Preparation:

    • Ensure the purified 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl is completely dry, as residual solvent will depress the melting point. This can be achieved by drying under high vacuum for several hours.

    • Grind the crystalline sample into a fine powder using a clean, dry mortar and pestle. This ensures uniform packing in the capillary tube.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is collected at the bottom.

    • Tap the sealed end of the capillary tube gently on a hard surface to tightly pack the sample.

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point. If the melting point is completely unknown, a rapid preliminary run can be performed to get an approximate range.

    • Set the heating rate to a slow and steady 1-2°C per minute. A slower ramp rate is crucial for accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the clear point).

    • The melting point is reported as a range from the onset temperature to the clear point. For a pure compound, this range should be narrow (typically less than 1°C).

  • Data Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Calibrate the melting point apparatus regularly using certified standards with known melting points (e.g., benzophenone, caffeine).

Contextual Data: Melting Points of Related Fluorinated Biphenyls

To provide a frame of reference, the following table presents the melting points of some related fluorinated biphenyl compounds. This data illustrates the influence of the position and number of fluorine-containing substituents on the melting point.

Compound NameCAS NumberMelting Point (°C)
2-Fluorobiphenyl321-60-873 - 74
4,4'-Difluorobiphenyl398-23-294 - 95
2,2',4,4',6,6'-Hexafluorobiphenyl3841-32-9109 - 111
Decafluorobiphenyl434-90-268 - 70

Note: This data is for illustrative purposes and is sourced from various chemical suppliers and databases.

Visualizing the Workflow

The following diagram outlines the comprehensive workflow for the experimental determination of the melting point of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl.

MeltingPointWorkflow Workflow for Melting Point Determination of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl cluster_prep Sample Preparation & Purity Verification cluster_determination Melting Point Measurement cluster_reporting Data Analysis & Reporting A Acquire/Synthesize 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl B Purification (e.g., Recrystallization, Sublimation) A->B C Purity Analysis (HPLC, GC-MS, NMR) B->C D Is Purity >99%? C->D Assess Purity D->B No E Sample Preparation (Dry & Grind) D->E Yes F Pack Capillary Tube E->F G Melting Point Apparatus Setup (Calibration Check) F->G H Ramp Temperature (1-2°C/min) G->H I Record Melting Range (Onset to Clear Point) H->I J Repeat Measurement (n=3) I->J K Calculate Mean & Standard Deviation J->K L Report Melting Point Range K->L

Figure 1: A comprehensive workflow for the experimental determination of the melting point of a novel crystalline solid.

Conclusion

While a published melting point for 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl remains elusive, this guide provides a robust and scientifically sound framework for its experimental determination. The principles and protocols outlined herein are universally applicable to the characterization of new chemical entities, ensuring the generation of reliable and accurate physical data. Adherence to these rigorous methodologies is fundamental to advancing research and development in chemistry and the pharmaceutical sciences.

References

  • Appchem. 3,3'-Bis(trifluoroMethyl)-1,1'-biphenyl | 580-82-5 | C14H8F6. [Link]

  • PubChem. 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. [Link]

  • Lin, A., & Eastburn, M. (2024). Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research. [Link]

  • Alchem Pharmtech. CAS 580-82-5 | 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl. [Link]

  • Walz, M. M., & van der Spoel, D. (2019). Systematically improved melting point prediction: a detailed physical simulation model is required. Chemical Communications, 55(80), 12055-12058. [Link]

  • ChemRadar. 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl CAS#580-82-5 | Global PFAS Screening Tool. [Link]

Sources

conformational analysis of 3,3'-substituted biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 3,3'-Substituted Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive exploration of the , a class of molecules whose stereochemical properties present unique challenges and opportunities in medicinal chemistry and materials science. Unlike their more overtly hindered 2,2'-substituted counterparts, the phenomenon of atropisomerism in 3,3'-disubstituted systems is governed by a subtle interplay of steric, electronic, and buttressing effects. This document provides an in-depth examination of the energetic principles that dictate rotational stability, detailed protocols for the primary experimental and computational techniques used in their characterization, and insights into the critical role of conformational control in modern drug discovery. Key workflows are illustrated with diagrams, quantitative data are summarized for comparative analysis, and all mechanistic claims are substantiated with references to authoritative sources.

The Nuances of Atropisomerism in 3,3'-Substituted Biphenyls

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated.[1][2] While this phenomenon is most famously associated with bulky ortho-substituted biphenyls, 3,3'-substitution provides a more intricate case study. In these molecules, the barrier to rotation is not due to direct, head-on steric repulsion between the meta substituents themselves. Instead, it is primarily influenced by the steric clash between the substituents at the 3 and 3' positions and the ortho-hydrogens (at the 2, 2', 6, and 6' positions) during rotation through a planar transition state.

For a biphenyl to be chiral, the substituents on each ring must be different, and the rotation around the central C-C bond must be sufficiently slow to allow for the isolation of individual enantiomers.[3] A widely accepted benchmark for stability at room temperature is a rotational energy barrier (Gibbs free energy of activation, ΔG‡) of approximately 22 kcal/mol, which corresponds to a half-life of interconversion greater than 1000 seconds.[2]

A critical concept in understanding the rotational barrier in 3,3'-disubstituted systems is the buttressing effect . A substituent at the meta position can effectively increase the steric size of the adjacent ortho-hydrogen by restricting its ability to bend away from the opposing ring during rotation, thereby increasing the overall energy barrier.[4][5] This makes the conformational landscape of 3,3'-substituted biphenyls highly sensitive to the nature of the substituents.

G cluster_conditions Conditions for Stable Atropisomerism in Biphenyls cluster_factors Factors Influencing Rotational Barrier A Substituted Biphenyl B Hindered Rotation (High Energy Barrier, e.g., >22 kcal/mol) A->B Steric Hindrance C Asymmetric Substitution on Rings (No Plane of Symmetry) A->C Structural Requirement D Isolable Enantiomers (Atropisomers) B->D F1 Ortho Substituents (Direct Clash) B->F1 F2 Meta Substituents (Buttressing Effect) B->F2 F3 Bridging Units (Ring Strain) B->F3 C->D G cluster_curve Dihedral Angle (0° to 180°) Dihedral Angle (0° to 180°) origin yaxis yaxis origin->yaxis xaxis xaxis origin->xaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 TS1 (Planar) TS1 (Planar) GS (Twisted) GS (Twisted) TS2 (Perpendicular) TS2 (Perpendicular) GS' (Twisted) GS' (Twisted) barrier_start barrier_end barrier_start->barrier_end  ΔG‡

Caption: Generalized rotational energy profile for a substituted biphenyl.

Table 1: Representative Rotational Barriers of Substituted Biphenyls
Compound (Substituent)MethodΔG‡ (kcal/mol)Temperature (K)Reference
2,2'-DimethylbiphenylDNMR17.8348[6]
2,2'-DiiodobiphenylDNMR21.9404[6]
2-tert-Butyl-2'-methylbiphenylDNMR29.9453[6]
2-SCH₃-BiphenylDNMR8.6173[7]
2-Si(CH₃)₃-BiphenylDNMR10.4208[7]

Note: Data for directly comparable 3,3'-substituted biphenyls is sparse in compiled tables; the principles demonstrated by 2,2' and 2-monosubstituted systems are foundational. The barrier in 3,3'-systems is highly dependent on the specific substituent and potential buttressing effects.

Experimental Methodologies for Conformational Analysis

A multi-pronged approach combining spectroscopic, chromatographic, and structural methods is essential for a thorough conformational analysis.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Principle: DNMR is the definitive technique for measuring the kinetics of conformational exchange processes, such as atropisomeric interconversion. [8][9]By monitoring NMR spectra over a range of temperatures, one can observe the transition from slow exchange (sharp, distinct signals for each atropisomer) to fast exchange (broadened, coalesced, and eventually time-averaged sharp signals). Lineshape analysis of the spectra near the coalescence temperature allows for the calculation of the rate constant (k) of rotation, which is then used to determine the activation parameters (ΔG‡, ΔH‡, ΔS‡) via the Eyring equation. [9][10] Experimental Protocol: DNMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the biphenyl sample in a suitable deuterated solvent (e.g., toluene-d8, CD₂Cl₂) in a high-quality NMR tube. The solvent choice is critical; it must have a wide liquid range and not interact specifically with the analyte.

  • Initial Spectrum: Acquire a standard ¹H or ¹⁹F NMR spectrum at ambient temperature to identify key reporter signals (prochiral groups or well-separated signals of the atropisomers).

  • Low-Temperature Analysis: Cool the sample in the NMR spectrometer in decrements of 10 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum. Continue until the exchange is frozen on the NMR timescale, resulting in sharp, distinct signals for each atropisomer.

  • High-Temperature Analysis: Carefully warm the sample in 10 K increments from the coalescence temperature upwards until the signals become sharp, time-averaged singlets, indicating rapid exchange.

  • Lineshape Analysis: Using specialized software (e.g., gNMR, WINDNMR), simulate the experimental spectra at several temperatures around the coalescence point. By fitting the simulated lineshapes to the experimental data, the rate constant (k) for interconversion at each temperature is determined.

  • Eyring Plot: Plot ln(k/T) versus 1/T. The slope and intercept of this plot are used to calculate the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. The Gibbs free energy of activation (ΔG‡) is then calculated at a specific temperature (e.g., the coalescence temperature).

G A Prepare Sample in Appropriate Solvent B Acquire Spectra at Variable Temperatures (VT-NMR) A->B C Identify Coalescence Temperature (Tc) B->C D Perform Lineshape Analysis near Tc C->D E Determine Rate Constants (k) at each Temperature D->E F Construct Eyring Plot (ln(k/T) vs 1/T) E->F G Calculate Activation Parameters (ΔG‡, ΔH‡, ΔS‡) F->G

Caption: Experimental workflow for DNMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the gold standard for separating and quantifying atropisomers. [11][12]The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for resolving biaryl atropisomers. [13]Furthermore, by varying the column temperature, one can influence the separation; for compounds with lower rotational barriers, on-column interconversion can be observed, a technique known as dynamic HPLC (DHPLC). [14] Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a panel of polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® IA, Lux® Cellulose-2) under normal phase (e.g., hexane/isopropanol) and polar organic (e.g., ethanol) mobile phase conditions. [13]2. Mobile Phase Optimization: Once a promising column/solvent system is identified, optimize the mobile phase composition. Adjust the ratio of the polar modifier (e.g., isopropanol) to fine-tune retention and resolution. Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes) may be necessary.

  • Temperature Study: Analyze the sample at different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution but can lead to peak broadening if interconversion is slow. [12][15][16]A van't Hoff plot (ln(k) vs 1/T) can provide thermodynamic data about the chiral recognition mechanism. [12][15]4. Flow Rate Optimization: Adjust the flow rate to balance analysis time with separation efficiency.

  • Method Validation: Once optimized, validate the method for specificity, linearity, accuracy, and precision according to standard guidelines. For unstable atropisomers, sample preparation and storage at low temperatures may be critical to prevent interconversion before analysis. [15][16]

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise dihedral angle between the phenyl rings and the relative orientation of all substituents. [17][18][19] Causality and Caveats: While powerful, this technique describes the molecule in a highly ordered, low-energy crystalline lattice. The conformation observed may be influenced by crystal packing forces and may not be the most populated or energetically favorable conformation in solution, where the molecule is free to rotate and explore different energy minima. [18][20]Therefore, it is crucial to correlate crystallographic data with solution-phase data from NMR or computational studies to build a complete conformational picture.

Computational Chemistry: A Predictive and Explanatory Tool

Principle: In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting rotational barriers and rationalizing experimental observations. [6][21][22]By accurately modeling the electronic structure, these methods can calculate the energies of the twisted ground state and the planar transition state, the difference between which corresponds to the rotational barrier.

Trustworthiness: The accuracy of the calculation is highly dependent on the chosen methodology. For non-covalent interactions and steric effects that dominate biphenyl conformation, it is critical to use functionals that account for dispersion forces (e.g., B97-D, ωB97X-D, or B3LYP with D3 correction). [23]A triple-ζ basis set is generally recommended for quantitative accuracy. [23] Computational Workflow

  • Structure Building: Construct a 3D model of the 3,3'-substituted biphenyl.

  • Ground State (GS) Optimization: Perform a geometry optimization to find the lowest energy (twisted) conformation. A frequency calculation must be performed to confirm it is a true minimum (no imaginary frequencies).

  • Transition State (TS) Search: Identify the planar transition state for rotation. This can be done by starting with a planar geometry and using a TS optimization algorithm (e.g., QST2/QST3 or Berny algorithm).

  • TS Verification: A frequency calculation on the optimized TS structure must yield exactly one imaginary frequency corresponding to the rotation around the C-C bond.

  • Energy Calculation: Calculate the single-point energies of the optimized GS and TS structures, including corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the Gibbs free energy (G).

  • Barrier Calculation: The rotational barrier is the difference in Gibbs free energy between the transition state and the ground state (ΔG‡ = G_TS - G_GS).

G A Build Initial 3D Structure B Optimize Ground State (GS) Geometry A->B D Search for Planar Transition State (TS) A->D C Verify GS as Minimum (Frequency Calculation: 0 imag. freq.) B->C F Calculate Zero-Point and Thermal Energy Corrections B->F E Verify TS (Frequency Calculation: 1 imag. freq.) D->E E->F G Compute Rotational Barrier (ΔG‡ = G_TS - G_GS) F->G

Caption: Workflow for computational determination of rotational barriers.

Relevance in Drug Discovery and Development

Controlling axial chirality is of paramount importance in modern drug design. Atropisomeric enantiomers of a drug candidate can, and often do, exhibit different pharmacological, toxicological, and pharmacokinetic (ADME) profiles. One enantiomer may be a potent agonist while the other is inactive or even an antagonist.

Therefore, the conformational analysis of biaryl compounds is not an academic exercise but a critical step in drug development. If the rotational barrier is low, the compound will behave as a single, rapidly interconverting species in vivo. If the barrier is high, the enantiomers must be treated as separate chemical entities that need to be individually synthesized, characterized, and tested. The ability to predict and measure these barriers allows medicinal chemists to design molecules with the desired conformational stability, leading to safer and more efficacious medicines. [24][25]

Conclusion

The is a field that demands a sophisticated and integrated analytical approach. The subtle buttressing effects that govern rotational stability in these systems necessitate careful study. By combining the kinetic insights from Dynamic NMR, the separatory power of Chiral HPLC, the definitive structural proof of X-ray crystallography, and the predictive power of modern computational chemistry, researchers can develop a comprehensive understanding of the stereodynamic behavior of these important molecules. This knowledge is fundamental to harnessing their potential in the development of next-generation therapeutics and advanced materials.

References

  • Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Analysis of intramolecular dynamic processes in enantiomeric diaryl atropisomers and related derivatives by 2H NMR spectroscopy in polypeptide liquid crystals. Chemistry – A European Journal. [Link]

  • High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. ResearchGate. [Link]

  • Analytical Strategies for Successful Enantioselective Separation of Atropisomeric Polybrominated Biphenyls 132 and 149 in Environmental Samples. Environmental Science & Technology. [Link]

  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology. [Link]

  • Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. ResearchGate. [Link]

  • Conformational Studies by Dynamic NMR. 64.1 Stereomutations of Atropisomers and of Conformational Enantiomers in Ethers of Hinde. IRIS Unibas. [Link]

  • The Electronic Structure and Torsional Potentials in Ground and Excited States of Biphenyl, Fulvalene, and Related Compounds. Journal of the American Chemical Society. [Link]

  • X-ray structure determination and analysis of hydrogen interactions in 3,3′-dimethoxybiphenyl. Journal of Chemical Sciences. [Link]

  • Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. ResearchGate. [Link]

  • Conformational Studies by Dynamic NMR. 100.1 Enantiomerization Process of Stereolabile Atropisomers in Pyridine-Substituted Adamantane Derivatives. The Journal of Organic Chemistry. [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory. The Royal Society of Chemistry. [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. [Link]

  • (PDF) Conformational Studies by Dynamic NMR. 84. 1 Structure, Conformation, and Stereodynamics of the Atropisomers of N -Aryl-tetrahydropyrimidines. ResearchGate. [Link]

  • Synthesis, structures and optical properties of 3,3′-disubstituted biphenyl compounds. ResearchGate. [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry. [Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry. [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis. [Link]

  • Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry. [Link]

  • Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. The Journal of Organic Chemistry. [Link]

  • Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. [Link]

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE. [Link]

  • Atropisomer. Wikipedia. [Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination. SciSpace. [Link]

  • Conformations of Biphenyls. Chemistry LibreTexts. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Conformations of Biphenyls. Chemistry LibreTexts. [Link]

  • Atropisomers: things are tight, single bond won't rotate. Chiralpedia. [Link]

  • The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. [Link]

  • Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • Geometry and torsional motion of biphenyl in the ground and first excited singlet state. Bernstein Group. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • (PDF) Revolutionizing Therapeutics: Synthesizing Substituted Biphenyls and Assessing Their Antimicrobial Properties, ADMET Properties, and Biofilm Inhibition Potential. ResearchGate. [Link]

  • HPLC SEPARATON OF HYDROPHOBIC ATROPISOMERS. TSI Journals. [Link]

  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. IntechOpen. [Link]

  • Important drugs with biphenyl substituents and synthetic strategies a,... ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

Sources

Methodological & Application

cross-coupling reaction protocols for fluorinated biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cross-Coupling Protocols for Fluorinated Biphenyls

Abstract

Fluorinated biphenyl motifs are ubiquitous in modern medicinal chemistry due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these scaffolds via Suzuki-Miyaura cross-coupling is often plagued by the "Fluorine Effect"—a combination of electronic deactivation and rapid protodeboronation of fluorinated organometallic intermediates. This guide provides three field-proven protocols designed to overcome these specific failure modes, utilizing advanced ligand architectures, MIDA-boronates, and specific additives for polyfluorinated substrates.

Part 1: The "Fluorine Effect" on Catalysis

To successfully synthesize fluorinated biphenyls, one must understand the mechanistic divergence caused by fluorine substitution.

  • Electronic Withdrawal: Fluorine atoms on the aryl halide typically facilitate Oxidative Addition (making the C-X bond more electrophilic). However, fluorine atoms on the aryl boronic acid significantly reduce nucleophilicity, hindering Transmetallation .

  • Protodeboronation: This is the primary failure mode. Electron-deficient fluorinated boronic acids (especially 2,6-difluoro and pentafluorophenyl variants) undergo rapid C-B bond hydrolysis under basic conditions, yielding the proteo-deboronated side product (Ar-H) before coupling can occur.

Mechanistic Visualization: The Critical Path

SuzukiFluorine Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Fast for F-Halides Int1 Pd(II)-Ar(F) Complex OxAdd->Int1 TransMet Transmetallation (Rate Limiting for F-Boron) Int1->TransMet Requires Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Fluorinated Biphenyl RedElim->Product Boronic Fluorinated Boronic Acid Boronic->TransMet Slow Nucleophile Protodeb Protodeboronation (Ar-H Side Product) Boronic->Protodeb Base/H2O (Fast)

Figure 1: The Suzuki-Miyaura cycle highlighting the competition between productive Transmetallation and destructive Protodeboronation.

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (Fluorinated Halide + Aryl Boronic Acid)

Use this when the fluorine atoms are on the Halide/Triflate partner. This is the most robust approach.

Rationale: Fluorinated aryl halides undergo facile oxidative addition. We use XPhos Pd G4 , a precatalyst that ensures rapid generation of the active LPd(0) species, preventing catalyst decomposition.

Materials:

  • Substrate A: Fluorinated Aryl Bromide (1.0 equiv)

  • Substrate B: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M in H₂O)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the Fluorinated Aryl Bromide (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and XPhos Pd G4 (17 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvent Addition: Add degassed THF (4 mL) and 0.5 M aqueous K₃PO₄ (6 mL) via syringe.

  • Reaction: Stir vigorously at 40–60 °C for 2–4 hours. (Note: Highly fluorinated substrates often react at room temperature; monitor by LCMS).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica chromatography.

Protocol B: The "Labile Boron" Method (Aryl Halide + Fluorinated Boronic Acid)

Use this when you MUST couple a fluorinated boronic acid (e.g., 2,6-difluorophenyl) that is prone to protodeboronation.

Rationale: Standard boronic acids decompose too quickly. We utilize MIDA Boronates (N-methyliminodiacetic acid esters).[1] These slow-release reagents protect the boron center, releasing the active species only as fast as the catalyst can consume it, maintaining a low concentration of the unstable acid.

Materials:

  • Substrate A: Aryl Bromide/Chloride (1.0 equiv)

  • Substrate B: Fluorinated MIDA Boronate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (5.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (10:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and SPhos. Purge with Ar. Add 1 mL dioxane and stir at RT for 10 mins to generate the active catalyst.

  • Substrate Addition: Add the Aryl Halide (1.0 mmol), Fluorinated MIDA Boronate (1.5 mmol), and finely ground K₃PO₄ (5.0 mmol).

  • Solvent: Add remaining Dioxane (9 mL) and H₂O (1 mL). The water is strictly controlled to regulate MIDA hydrolysis.

  • Reaction: Heat to 60 °C for 12–24 hours.

    • Critical Check: If conversion stalls, add a second charge of MIDA boronate (0.5 equiv).

  • Workup: Standard extraction. Note that unreacted MIDA boronates are silica-stable and can be recovered.

Protocol C: The "Polyfluoro" Method (Pentafluorophenyl Coupling)

Specific for perfluorinated or highly electron-deficient rings where standard bases fail.

Rationale: Pentafluorophenyl boronic acid is extremely unstable. This protocol uses Ag₂O (Silver Oxide) as a promoter. Ag₂O facilitates transmetallation via a "silver effect" (forming a transient Ag-aryl species) and neutralizes HBr without creating a highly basic environment that triggers protodeboronation.

Materials:

  • Substrate A: Aryl Iodide (1.0 equiv)

  • Substrate B: Pentafluorophenyl Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2]

  • Ligand: P(t-Bu)₃ (4.4 mol%) (Use 10% wt solution in hexane)

  • Promoter/Base: Ag₂O (1.0 equiv) + CsF (2.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge: Add Aryl Iodide (1.0 mmol), Pentafluorophenyl Boronic Acid (1.5 mmol), Ag₂O (1.0 mmol), CsF (2.0 mmol), and Pd₂(dba)₃ (18 mg).

  • Ligand: Add P(t-Bu)₃ solution via syringe.

  • Solvent: Add Anhydrous THF (5 mL). Strict exclusion of water is vital.

  • Reaction: Stir at 80 °C in a sealed tube for 18 hours.

  • Filtration: Filter through a Celite pad to remove silver salts before standard workup.

Part 3: Decision Matrix & Troubleshooting

Workflow Decision Tree

DecisionTree Start Start: Select Substrates Q1 Is the Fluorine on the Boron or Halide? Start->Q1 PathA Fluorine on Halide (Ar-F-X + Ar-B) Q1->PathA Halide PathB Fluorine on Boron (Ar-X + Ar-F-B) Q1->PathB Boron SolA PROTOCOL A (XPhos Pd G4 / K3PO4) PathA->SolA Q2 Is it Pentafluorophenyl or 2,6-Difluoro? PathB->Q2 SolB PROTOCOL B (MIDA Boronate) Q2->SolB No (Mono/Meta-F) SolC PROTOCOL C (Ag2O / CsF / Anhydrous) Q2->SolC Yes (Unstable)

Figure 2: Strategic selection of reaction conditions based on substrate fluorination pattern.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (Ar-X remains) Catalyst deactivation or slow oxidative addition.Switch to XPhos Pd G4 or Pd-PEPPSI-IPent . Increase temp to 80°C.
Product is Ar-H (Protodeboronation) Base is too strong or water content too high.Switch to Protocol B (MIDA) or Protocol C (Anhydrous/Ag₂O). Use anhydrous K₃PO₄.
Homocoupling (Ar-Ar) Oxygen present in system.Degas solvents more rigorously (Freeze-Pump-Thaw).
Catalyst Precipitation (Black Pd) Ligand instability or insufficient loading.Add excess ligand (e.g., SPhos). Ensure Ligand:Pd ratio > 2:1.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Preparation of Bulky Phosphine-Ligated Palladium(0) Complexes." Journal of the American Chemical Society.[3][4] Link

  • Burke, M. D., et al. (2007). "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[3][4] Link

  • Koretsune, T., et al. (2003). "Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid." Organic Letters. Link

  • Lloyd-Jones, G. C., et al. (2012). "Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society.[3][4] Link

  • Molander, G. A., et al. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Accounts of Chemical Research. Link

Sources

Application Note: Strategies for the Crystallization of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Crystalline 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

3,3'-Bis(trifluoromethyl)-1,1'-biphenyl is a fluorinated aromatic compound of significant interest in materials science and medicinal chemistry. The presence of trifluoromethyl (CF₃) groups imparts unique electronic properties, thermal stability, and lipophilicity, making it a valuable building block for liquid crystals, polymers, and pharmaceutical intermediates.[1][2] The production of high-purity, single-crystal forms of this compound is paramount for unambiguous structural elucidation via X-ray diffraction and for ensuring lot-to-lot consistency in drug development and materials manufacturing.

This guide provides a comprehensive overview of the theoretical considerations and practical, step-by-step protocols for the successful crystallization of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl. The methodologies described are designed to be robust and adaptable, enabling researchers to systematically screen conditions and optimize crystal growth.

Physicochemical Profile and Its Impact on Crystallization

A thorough understanding of the molecule's properties is the foundation for developing a rational crystallization strategy. The two CF₃ groups on the biphenyl scaffold are strongly electron-withdrawing and significantly influence the molecule's solubility and intermolecular interactions.[3]

Table 1: Physicochemical Properties of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

PropertyValue / ObservationImplication for Crystallization
Molecular Formula C₁₄H₈F₆---
Molecular Weight 290.2 g/mol [4]Affects dissolution and diffusion rates.
Physical State Expected to be a white to off-white solid at room temperature.Amenable to solution-based and melt crystallization techniques.
Solubility Profile Expected to be soluble in moderately polar to nonpolar organic solvents (e.g., dichloromethane, THF, toluene) and poorly soluble in highly polar (water) or very nonpolar (hexane) solvents.A solvent screening is the critical first step. The fluorinated nature suggests a unique solubility profile compared to unsubstituted biphenyl.[5][6]
Key Intermolecular Forces Van der Waals forces, π-π stacking (biphenyl core), and potential C-H···F and F···F interactions.[3][7]These weak, directional interactions are crucial for forming an ordered crystal lattice. The choice of solvent can modulate these forces.

The causality behind solvent selection is rooted in the "like dissolves like" principle, but with a nuance for crystallization. An ideal solvent system is one in which the compound has moderate solubility at a higher temperature and lower solubility at a lower temperature (for cooling crystallization), or one in which the compound is soluble but from which the solvent can be slowly removed (for evaporation).

Core Crystallization Methodologies: A Theoretical Framework

Crystallization is the transition from a disordered state (solution or melt) to an ordered solid state. This is achieved by creating a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility. The rate at which supersaturation is achieved dictates the quality of the resulting crystals; slow, controlled approaches are essential for growing large, single crystals.[8]

G cluster_0 Achieving Supersaturation cluster_1 Crystal Formation Start Saturated Solution (Equilibrium) Method1 Slow Cooling Start->Method1 Decrease Temperature Method2 Solvent Evaporation Start->Method2 Decrease Solvent Volume Method3 Anti-Solvent Addition Start->Method3 Decrease Solute Solubility Result Supersaturated Solution (Metastable State) Method1->Result Method2->Result Method3->Result Nucleation Nucleation (Formation of Crystal Seeds) Result->Nucleation Growth Crystal Growth (Molecule Deposition) Nucleation->Growth Final Harvest & Dry Growth->Final High-Quality Single Crystals

Caption: Logical workflow for achieving high-quality crystals.

Experimental Protocols

Safety Precaution: Always handle 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Initial Solvent Screening

The trustworthiness of any crystallization protocol begins with a systematic solvent screen. This initial step validates the choice of solvent systems for subsequent, more refined experiments.

Objective: To identify suitable solvents or binary solvent systems for crystallization.

Methodology:

  • Place approximately 1-2 mg of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl into several small vials (e.g., 1-dram vials).

  • To each vial, add a different solvent dropwise while stirring until the solid dissolves completely. Record the approximate volume of solvent needed.

  • Test a range of solvents with varying polarities.

Table 2: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationale
Chlorinated Dichloromethane (DCM), ChloroformOften effective for fluorinated and aromatic compounds.[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherGood balance of polarity; can be used in diffusion methods.
Aromatic Toluene, Benzeneπ-π interactions with the biphenyl core may aid dissolution.
Ketones Acetone, 2-Butanone (MEK)Moderately polar, good solvating power.
Alcohols Methanol, Ethanol, IsopropanolMay act as anti-solvents when paired with a more effective solvent.
Alkanes Hexane, HeptaneLikely to be poor solvents (anti-solvents).

Interpretation:

  • High Solubility: If the compound dissolves in a very small volume, the solvent is a good candidate for the slow evaporation method or as the "good" solvent in an anti-solvent diffusion setup.

  • Moderate Solubility: If the compound requires a larger volume to dissolve, especially with gentle warming, the solvent is a prime candidate for the slow cooling method.

  • Insolubility: Solvents in which the compound is insoluble are ideal anti-solvents for diffusion or layering techniques.

Protocol 2: Slow Cooling Crystallization

This is often the simplest and most successful method for compounds that exhibit a significant increase in solubility with temperature.[9]

G A 1. Dissolve compound in minimal hot solvent (e.g., Toluene, MEK) B 2. Create a saturated or near-saturated solution A->B C 3. Filter hot solution (optional, to remove impurities) B->C D 4. Cover vial & allow to cool slowly to room temp. C->D E 5. Transfer to refrigerator (4 °C) or freezer (-20 °C) D->E F 6. Observe for crystal growth (24-72 hours) E->F G 7. Isolate crystals (filtration or decanting) F->G

Caption: Workflow for the Slow Cooling Crystallization method.

Step-by-Step Methodology:

  • Preparation: Place 10-20 mg of the compound in a clean vial. Select a solvent identified as having moderate solubility in the initial screen (e.g., toluene).

  • Dissolution: Add the chosen solvent dropwise while gently warming the vial (e.g., in a warm water bath or on a hot plate set to a low temperature) until the solid is fully dissolved. Aim for a concentrated, near-saturated solution.

  • Clarification (Optional): If any particulate matter remains, filter the hot solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial.

  • Slow Cooling: Cover the vial with a cap or parafilm with a few needle holes to allow for slow solvent exchange. Let the vial stand undisturbed at room temperature.

  • Inducing Crystallization: If no crystals form after several hours, transfer the vial to a refrigerator (4 °C) and subsequently to a freezer (-20 °C). The gradual decrease in temperature is critical.[9]

  • Observation & Harvest: Monitor for crystal growth. Once suitable crystals have formed, carefully isolate them by decanting the supernatant or by vacuum filtration.

Protocol 3: Solvent-Anti-Solvent Diffusion

This technique is highly effective for producing high-quality crystals and involves the slow introduction of a poor solvent (anti-solvent) into a solution of the compound.[8][9]

G cluster_vapor Vapor Diffusion cluster_liquid Liquid Layering A1 1a. Dissolve compound in a small volume of 'good' solvent (e.g., DCM) in an inner vial. B1 2a. Place inner vial inside a larger jar containing the 'anti-solvent' (e.g., Hexane). A1->B1 C1 3a. Seal the outer jar. Anti-solvent vapor slowly diffuses into the inner vial. B1->C1 D1 4a. Crystals form at the interface/bottom over days. C1->D1 A2 1b. Prepare a concentrated solution in a 'good' solvent (e.g., Toluene) in a narrow tube. B2 2b. Carefully and slowly layer the 'anti-solvent' (e.g., Heptane) on top of the solution. A2->B2 C2 3b. Do not disturb. Slow diffusion occurs at the liquid-liquid interface. B2->C2 D2 4b. Crystals grow at the interface over time. C2->D2

Caption: Comparison of Vapor and Liquid Anti-Solvent Diffusion workflows.

Step-by-Step Methodology (Vapor Diffusion):

  • Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent (e.g., Dichloromethane) in a small, open vial (e.g., 0.5-dram).

  • Setup: Place this inner vial inside a larger vial or jar (e.g., 20 mL scintillation vial) containing 2-3 mL of a volatile "anti-solvent" (e.g., Pentane or Hexane).

  • Diffusion: Seal the outer jar tightly. The anti-solvent, having a higher vapor pressure, will slowly diffuse into the inner vial, reducing the overall solubility of the compound and inducing crystallization.

  • Incubation: Leave the setup undisturbed in a location free from vibrations for several days to a week.

Protocol 4: Slow Evaporation

This method is straightforward and works well when the compound is highly soluble in a chosen volatile solvent.[9]

Step-by-Step Methodology:

  • Preparation: Prepare a solution of the compound in a suitable volatile solvent (e.g., Dichloromethane or Diethyl Ether). The solution should be clear but not necessarily saturated.

  • Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.

  • Incubation: Place the vial in a quiet, vibration-free area. As the solvent slowly evaporates, the concentration of the compound will increase, leading to supersaturation and crystal growth. This may take anywhere from one day to several weeks.

Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The solution has become too supersaturated too quickly; the compound's melting point may be low in the chosen solvent system.Re-dissolve the oil by gentle warming. Add a small amount of additional solvent to reduce the concentration and attempt the cooling or diffusion process again, but much more slowly.
Fine Powder/Microcrystals Nucleation rate is too high relative to the growth rate, often due to rapid supersaturation.Slow down the crystallization process. For cooling, use an insulated container (e.g., a Dewar flask). For evaporation, use fewer/smaller holes. For diffusion, use a larger volume in the outer jar.
No Crystals Form The solution is not sufficiently supersaturated.If using slow cooling, try a lower temperature (freezer). If using evaporation, allow more solvent to evaporate. Consider adding a seed crystal from a previous attempt. Scratch the inside of the vial with a glass rod to create nucleation sites.

References

  • PubChem. (n.d.). 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea.
  • IUCr. (2024). Crystal structure elucidation of a geminal and vicinal bis(trifluoromethanesulfonate) ester. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • Google Patents. (n.d.). EP0426815B1 - Fluorinated biphenyl derivatives.
  • Hoffman Fine Chemicals. (n.d.). CAS 893638-50-1 | 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid.
  • MDPI. (2021, May 25). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis and Crystal Structure of Tris-[3,5-bis(trifluoromethyl)phenyl]arsine. Zeitschrift für Naturforschung B. Retrieved from [https://www.researchgate.net/publication/230985226_Synthesis_and_Crystal_Structure_of_Tris-35-bis trifluoromethylphenylarsine]([Link] trifluoromethylphenylarsine)

  • University of Windsor. (n.d.). Growing Crystals Crystallization Methods. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one.
  • IUCr. (2010). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
  • Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
  • ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ChemInform.
  • Google Patents. (n.d.). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
  • ACS Publications. (n.d.). Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. Environmental Science & Technology.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.
  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev.
  • MDPI. (2019, July 20). Growth from the Melt and Properties Investigation of ScF3 Single Crystals. Crystals. Retrieved from [Link]

  • National Institutes of Health. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl in the presence of basic reagents. Our goal is to equip you with the necessary knowledge to anticipate and address potential stability challenges in your experimental workflows.

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] While the C-F bond is exceptionally strong, conferring general stability, the reactivity of the trifluoromethyl group can be nuanced, particularly under basic conditions where degradation pathways, though often requiring forcing conditions, can become accessible.[1][3][4][5] This guide will delve into these nuances for 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group on an aromatic ring in basic media?

A1: Generally, the trifluoromethyl group is robust and stable under a wide range of reaction conditions due to the high strength of the carbon-fluorine bond.[1][3][4] However, under strong basic conditions, particularly at elevated temperatures, the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) group.[5][6] The reactivity is highly dependent on the specific base, solvent, temperature, and the presence of other activating or deactivating groups on the aromatic ring.[6][7]

Q2: Are the trifluoromethyl groups on 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl susceptible to degradation during common base-mediated reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings?

A2: It is possible to perform base-mediated cross-coupling reactions without significant degradation of the trifluoromethyl groups if the conditions are carefully controlled. Many palladium-catalyzed cross-coupling reactions utilize bases such as carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), or alkoxides (e.g., NaOtBu).[8][9] While strong alkoxides can potentially induce hydrolysis, the milder inorganic bases are generally well-tolerated, especially at moderate temperatures and with shorter reaction times. The key is to use the mildest base and lowest temperature that effectively facilitates the desired transformation.

Q3: What are the primary degradation products of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl under harsh basic conditions?

A3: The primary degradation pathway for the trifluoromethyl groups under harsh basic conditions is hydrolysis. This would likely proceed stepwise, converting one -CF3 group to a carboxylic acid, followed by the second. Therefore, the expected degradation products would be 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid and, upon further degradation, [1,1'-biphenyl]-3,3'-dicarboxylic acid.

Q4: Does the biphenyl scaffold influence the stability of the trifluoromethyl groups?

A4: The electronic nature of the biphenyl system can influence the reactivity of the trifluoromethyl groups. The two phenyl rings are electronically connected, and substituents on one ring can affect the other. However, in 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl, the trifluoromethyl groups are in meta positions relative to the biphenyl linkage. This placement means they do not strongly activate the ring for nucleophilic aromatic substitution (SNAr) in the same way that an ortho or para electron-withdrawing group would.[7][10][11][12]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: Low yield and unexpected side products in a base-catalyzed reaction.

Question: I am performing a reaction with 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl using sodium hydroxide in refluxing ethanol and observing a low yield of my desired product along with several more polar byproducts by TLC and LC-MS analysis. What could be the cause?

Answer: The combination of a strong base (NaOH) and high temperature (refluxing ethanol) is likely causing the hydrolysis of one or both trifluoromethyl groups on your starting material. The more polar byproducts are likely the corresponding carboxylic acids.

Troubleshooting Workflow

start Low yield & polar byproducts observed check_conditions Are strong base (e.g., NaOH, KOH) and high temperature used? start->check_conditions hydrolysis_suspected Suspect hydrolysis of -CF3 group(s). check_conditions->hydrolysis_suspected Yes end Optimized reaction with improved yield and purity. check_conditions->end No, investigate other possibilities confirm_byproducts Confirm byproduct identity via LC-MS, NMR, or by synthesizing standards. hydrolysis_suspected->confirm_byproducts reduce_harshness Reduce reaction harshness. confirm_byproducts->reduce_harshness screen_bases Screen milder bases (e.g., K2CO3, Cs2CO3, K3PO4). reduce_harshness->screen_bases lower_temp Lower reaction temperature. reduce_harshness->lower_temp shorter_time Reduce reaction time. reduce_harshness->shorter_time screen_bases->end lower_temp->end shorter_time->end

Caption: Troubleshooting workflow for low yield and side products.

Recommended Actions & Protocols
  • Confirm the Identity of Byproducts:

    • LC-MS Analysis: Look for masses corresponding to the mono- and di-carboxylic acid derivatives of your starting material.

      • 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl: C14H8F6, MW = 290.21

      • 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid: C14H9F3O2, MW = 282.22

      • [1,1'-Biphenyl]-3,3'-dicarboxylic acid: C14H10O4, MW = 242.23

    • ¹H NMR Analysis: In the crude reaction mixture, look for the disappearance of the characteristic signals for the starting material and the appearance of new aromatic signals, potentially with a downfield shift for the protons adjacent to the newly formed carboxylic acid group.

  • Modify Reaction Conditions:

    • Base Screening: If your reaction chemistry allows, replace sodium hydroxide with a milder base.

    • Temperature Reduction: Attempt the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration.

ParameterOriginal ConditionRecommended Modification 1Recommended Modification 2
Base NaOHK₂CO₃K₃PO₄
Temperature Reflux (approx. 78 °C)50 °CRoom Temperature
Solvent EthanolDioxane or THFAcetonitrile
Monitoring TLC/LC-MS every 4 hoursTLC/LC-MS every 2 hoursTLC/LC-MS every hour
Issue 2: Inconsistent results in a scale-up reaction.

Question: A small-scale reaction using 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl with potassium tert-butoxide in THF worked well. However, upon scaling up, I am seeing significant degradation. Why is this happening?

Answer: Scale-up reactions can have issues with heat dissipation. Exothermic events, such as the dissolution or reaction of a strong base like potassium tert-butoxide, can lead to localized "hot spots" in the reaction mixture. These higher temperatures can accelerate the degradation of the trifluoromethyl groups.

Proposed Degradation Pathway

start 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl intermediate1 Intermediate (via nucleophilic attack) start->intermediate1 + OH⁻ product1 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid intermediate1->product1 - 3F⁻ intermediate2 Intermediate product1->intermediate2 + OH⁻ product2 [1,1'-Biphenyl]-3,3'-dicarboxylic acid intermediate2->product2 - 3F⁻

Sources

Validation & Comparative

Technical Comparison Guide: IR Spectroscopic Characterization of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

3,3'-Bis(trifluoromethyl)-1,1'-biphenyl (CAS: 58543-91-4) is a critical fluorinated building block, often utilized in the synthesis of high-performance polymers (polyimides), liquid crystals, and organometallic ligands (e.g., phosphines).[1]

In synthetic workflows, particularly those involving Suzuki-Miyaura coupling of 3-trifluoromethylphenylboronic acid, the primary challenge is distinguishing the target product from:

  • Regioisomers: Specifically the 4,4'-isomer (para-para) or 2,2'-isomer (ortho-ortho).[1]

  • Starting Materials: Unreacted aryl halides or boronic acids.

  • Homocoupling Byproducts: Such as non-fluorinated biphenyls (if dehalogenation occurs).[1]

This guide provides a comparative spectroscopic analysis, establishing a self-validating protocol to confirm the meta,meta-substitution pattern characteristic of the 3,3'-isomer using Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Protocol: Data Acquisition

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes artifacts from moisture or sample preparation that can obscure the critical C-F and aromatic fingerprint regions.

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for rapid identification of solid powders and oils.[1]

  • Crystal Preparation: Clean the Diamond or ZnSe crystal with isopropanol. Ensure the background energy curve is within nominal limits.

  • Sample Application: Place approximately 5–10 mg of the solid 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp. Good contact is critical for the C-H out-of-plane (oop) region (600–900 cm⁻¹).[1]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to 64

    • Range: 4000–550 cm⁻¹ (Ensure detector cutoff allows viewing down to 600 cm⁻¹)

Method B: Transmission (KBr Pellet)

Best for high-resolution analysis of weak overtones.[1]

  • Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind to a fine powder in an agate mortar to minimize scattering (Christiansen effect).[1]

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Blank: Collect a background spectrum using a pure KBr pellet.

Spectral Analysis & Comparison

The IR spectrum of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl is dominated by the intense C-F stretches and the specific aromatic substitution patterns.[1] The table below compares the target molecule against its most common structural isomer and precursor.

Table 1: Comparative Diagnostic Peaks
Functional GroupTarget: 3,3'-Isomer (Meta-Meta)Alternative: 4,4'-Isomer (Para-Para)Precursor: 1,3-Bis(CF₃)benzene Spectral Origin
C-H OOP Bending 690–710 cm⁻¹ (Strong)770–810 cm⁻¹ (Strong)810–850 cm⁻¹ (Single Strong Band)~695 cm⁻¹, ~775 cm⁻¹Diagnostic for substitution pattern.[1] Meta has two bands; Para has one.
C-F Stretching 1100–1350 cm⁻¹ (Very Strong, Broad)1100–1350 cm⁻¹ (Very Strong, Broad)1100–1350 cm⁻¹C-F bonds are chemically similar; not useful for isomer differentiation.[1]
Ring Breathing ~1000 cm⁻¹ ~1000 cm⁻¹~998 cm⁻¹Trigonal ring breathing mode (Star of David vibration).
C=C Ring Stretch 1580–1610 cm⁻¹ 1470–1490 cm⁻¹1590–1610 cm⁻¹1490–1510 cm⁻¹1615 cm⁻¹Aromatic ring skeletal vibrations.
Aromatic C-H Stretch 3030–3090 cm⁻¹ (Weak)3030–3090 cm⁻¹ (Weak)3050–3100 cm⁻¹Typical for all arenes.[1]
Overtone Pattern 1650–2000 cm⁻¹ (3-4 weak bands)1650–2000 cm⁻¹ (2 weak bands)N/AMeta pattern is distinct from Para in high-conc.[1] samples.
Detailed Mechanistic Insight
1. The "Meta" Fingerprint (The Critical Differentiator)

The most reliable way to distinguish the 3,3'-isomer from the 4,4'-isomer is the C-H Out-of-Plane (OOP) bending region (600–900 cm⁻¹).[1]

  • 3,3'-Substitution: The meta arrangement leaves three adjacent hydrogens, one isolated hydrogen, and the biphenyl linkage. This lack of symmetry (relative to para) allows for multiple bending modes.[1] You must observe a strong band near 690–710 cm⁻¹ (often attributed to the "ring bend") and a second strong band in the 770–800 cm⁻¹ range.

  • 4,4'-Substitution: The para arrangement has two pairs of equivalent adjacent hydrogens. This high symmetry forbids several vibrational modes, typically resulting in a single, intense band in the 810–850 cm⁻¹ region.

  • Decision Rule: If the spectrum lacks a strong peak below 720 cm⁻¹ and has a dominant peak above 810 cm⁻¹, you likely have the 4,4'-isomer.

2. The C-F "Blanket"

The Trifluoromethyl group is an intense IR absorber. In both isomers, the C-F stretching vibrations appear as massive, broad, and complex bands between 1100 and 1350 cm⁻¹ .[1]

  • Warning: These bands are often so strong they can obscure other features. Do not use this region for purity analysis; it will "saturate" the detector even at low concentrations.

Synthesis Verification Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl using IR spectroscopy.

SynthesisValidation Start Crude Product Isolated Acquire Acquire FTIR Spectrum (ATR or KBr) Start->Acquire CheckCF Check 1100-1350 cm⁻¹ Strong Broad Bands? Acquire->CheckCF CheckOH Check 3200-3600 cm⁻¹ Broad OH Peak? CheckCF->CheckOH Present NoF FAILED: No Fluorine Detected (Check Starting Materials) CheckCF->NoF Absent CheckOOP Analyze 600-900 cm⁻¹ (Fingerprint Region) CheckOH->CheckOOP Absent Wet IMPURE: Boronic Acid/Water Present (Recrystallize/Dry) CheckOH->Wet Present Para WRONG ISOMER: 4,4'-Isomer (Single band >810 cm⁻¹) CheckOOP->Para 1 Band (810-850) Meta CONFIRMED: 3,3'-Isomer (Peaks at ~700 & ~780 cm⁻¹) CheckOOP->Meta 2 Bands (690-710 & 770-800)

Caption: Logical workflow for distinguishing the target 3,3'-isomer from common impurities and regioisomers using diagnostic IR spectral windows.

References

  • NIST Mass Spectrometry Data Center. IR Spectrum of Benzene, 1,3-bis(trifluoromethyl)- (CAS 402-31-3).[1] National Institute of Standards and Technology (NIST).[1][2] Accessed February 23, 2026.[1] [Link] (Used as the primary reference for meta-bis(trifluoromethyl) substitution patterns).[1]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, Vol 35, Issue 12.[1] [Link] (Authoritative source for aromatic C-H out-of-plane bending rules).

Sources

Comprehensive Purity Analysis Guide: 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

[1]

Executive Summary & Molecule Profile[1]

3,3'-Bis(trifluoromethyl)-1,1'-biphenyl (CAS: 580-35-8 / 146304-46-9 depending on specific isomer/salt forms, typically synthesized via Suzuki-Miyaura coupling) is a critical fluorinated intermediate used in the synthesis of high-performance liquid crystals, OLED materials, and pharmaceutical active ingredients (APIs).[1]

Ensuring the purity of this scaffold is challenging due to the high electronegativity of the trifluoromethyl groups, which affects ionization in MS and retention in chromatography. Furthermore, the presence of positional isomers (e.g., 3,4'- or 4,4'-analogs) and de-halogenated byproducts requires a multi-modal analytical approach.

This guide compares the three industry-standard methodologies for purity assessment: GC-FID , UHPLC-UV , and


F qNMR
Critical Quality Attributes (CQA)
  • Target Purity: >99.5% (Area%) for electronic grade; >98.0% for synthetic intermediates.

  • Key Impurities:

    • Homocoupling isomers: 3,4'-Bis(trifluoromethyl)biphenyl.[1]

    • Starting Material: 3-(Trifluoromethyl)phenylboronic acid.[1][2]

    • Catalyst Residues: Palladium (must be <10 ppm for pharma).[1]

Comparative Analysis of Analytical Standards

The following table contrasts the performance of the three primary analytical techniques. Recommendation: Use GC-FID for routine batch release and

Performance Matrix
FeatureMethod A: GC-FID Method B: UHPLC-UV (PFP Column) Method C:

F qNMR
Primary Utility Routine Purity (Volatile Organics)Impurity Profiling (Non-volatiles)Absolute Quantification (Assay)
Specificity High (Isomer separation)Moderate (Requires specialized columns)Extreme (Specific to F-signals)
LOD/Sensitivity High (< 0.05%)Medium (Chromophore dependent)Low (> 0.5% typically)
Reference Standard Required (Relative Response Factors)RequiredNot Required (Internal Standard)
Weakness Misses non-volatile salts/catalystsSolvent background/baseline driftLower sensitivity for trace impurities
Cost/Run LowMediumHigh (Instrument time)

Recommended Analytical Workflow

To ensure scientific integrity, a single method is insufficient. The following workflow integrates orthogonal data streams to prevent "blind spots" (e.g., GC missing inorganic salts, or HPLC co-eluting isomers).

AnalysisWorkflowcluster_0Primary Screen (Purity)cluster_1Orthogonal Check (Safety)cluster_2Absolute Assay (Potency)StartCrude Sample3,3'-Bis(CF3)-BiphenylGCGC-FID(Volatile Impurities)Start->GCRoutineHPLCUHPLC-UV(Non-volatiles/Pd)Start->HPLCIf Pd/Salts suspectedNMR19F qNMR(Mass Balance)GC->NMRIf Purity >98%ReportFinal CoAGenerationGC->ReportArea% PurityHPLC->NMRNMR->Reportwt% Assay

Figure 1: Integrated Analytical Workflow. GC-FID provides the chromatographic purity (Area %), while qNMR provides the absolute weight % (Assay), eliminating the need for an expensive certified reference material of the analyte itself.

Detailed Experimental Protocols

Protocol A: GC-FID (Isomer Specific Separation)

Best for separating the 3,3' target from 3,4' or 4,4' isomers.

  • Instrument: Agilent 7890B / 8890 or equivalent.

  • Column: DB-17ms (50%-phenyl-methylpolysiloxane) or equivalent.[1]

    • Why: The mid-polarity phenyl phase interacts with the

      
      -electrons of the biphenyl rings, offering better isomer selectivity than standard non-polar DB-5 columns.
      
  • Inlet: Split/Splitless (Split ratio 50:1), 250°C.

  • Carrier Gas: Helium, Constant Flow 1.2 mL/min.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 180°C.

    • Critical Ramp: Ramp 5°C/min to 240°C (Isomer separation window).

    • Ramp 30°C/min to 300°C, hold 3 min.

  • Detector: FID at 300°C.

  • Sample Prep: 1 mg/mL in Dichloromethane (DCM).[1]

Protocol B: F qNMR (Absolute Quantitation)

The "Gold Standard" for establishing the potency of the material without a reference standard.

  • Principle: The integrated signal area of the -CF

    
     group is directly proportional to the molar concentration, calibrated against an internal standard (IS).
    
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® grade).[1]
    
  • Solvent: CDCl

    
     (Deuterated Chloroform).[1]
    
  • Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) and ensure quantitative integration.

    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      of the slowest relaxing fluorine nucleus).
    • Scans (NS): 64 (for S/N > 250:1).[1]

    • Spectral Width: Covers -50 to -200 ppm.[1]

  • Calculation:

    
    
    Where 
    
    
    = Integral,
    
    
    = Number of F atoms,
    
    
    = Molar Mass,
    
    
    = weighed mass.[1][3][4]

Validation Framework (Self-Validating System)

To ensure the method is robust (E-E-A-T principle), perform the following system suitability tests (SST) before every release campaign.

ParameterAcceptance CriteriaScientific Rationale
Specificity (GC) Resolution (

) > 1.5 between 3,3' and 3,4' isomers.
Ensures no co-elution of impurities.
Precision (Repeatability) RSD < 1.0% (n=6 injections).[1]Confirms instrument stability.
LOD (Sensitivity) S/N > 3:1 for impurity at 0.05% level.[1]Necessary to meet pharma-grade specs.[1][5]
Tailing Factor

Fluorine groups can cause peak tailing on active sites; indicates column health.[1]

Troubleshooting & Causality

Issue: Doublet peaks appearing in

  • Cause: Rotational barrier of the biphenyl bond. The 3,3'-substituents create a steric clash, potentially leading to atropisomerism at low temperatures.

  • Solution: Run NMR at elevated temperature (e.g., 300K or 310K) to average the signals or confirm the single chemical species.

Issue: Ghost peaks in GC.

  • Cause: Thermal degradation of boronic acid precursors in the injection port.

  • Solution: Derivatize the sample (silylation) or switch to UHPLC-UV if precursor contamination is suspected.[1]

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link[1]

  • Takahashi, M., et al. (2014).[1] Separation of fluorinated isomers using fluorinated stationary phases in HPLC. Journal of Chromatography A. (Contextual grounding for PFP column selection).

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[1][7][8][9] Trends in Analytical Chemistry.[1] (Methodology for qNMR calculation). Link[1]

  • Sigma-Aldrich. (2023).[1][2] Product Specification: 3,3'-Bis(trifluoromethyl)biphenyl.[1] (Used for physical property verification).[1] Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.